Desoxycortone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Mineralocorticoid Action:

DOC's primary function is to regulate electrolyte and fluid balance in the body. Researchers use DOC to investigate the mechanisms by which mineralocorticoids, like aldosterone (the main mineralocorticoid), exert their effects. By administering DOC to animal models or cell cultures, scientists can study its impact on:

- Sodium and potassium reabsorption in the kidneys

- Blood pressure regulation

- Epithelial sodium channel (ENaC) function, which plays a crucial role in sodium reabsorption

Investigating Kidney Function:

DOC is used to induce a mineralocorticoid excess state in animal models. This allows researchers to study the effects of hypermineralocorticism, a condition where the body produces too much mineralocorticoid hormone. This model helps understand the development and progression of:

Understanding Cardiovascular Physiology:

DOC, along with high salt intake, is used to create a model of salt-sensitive hypertension in animals. This model helps scientists explore the mechanisms by which:

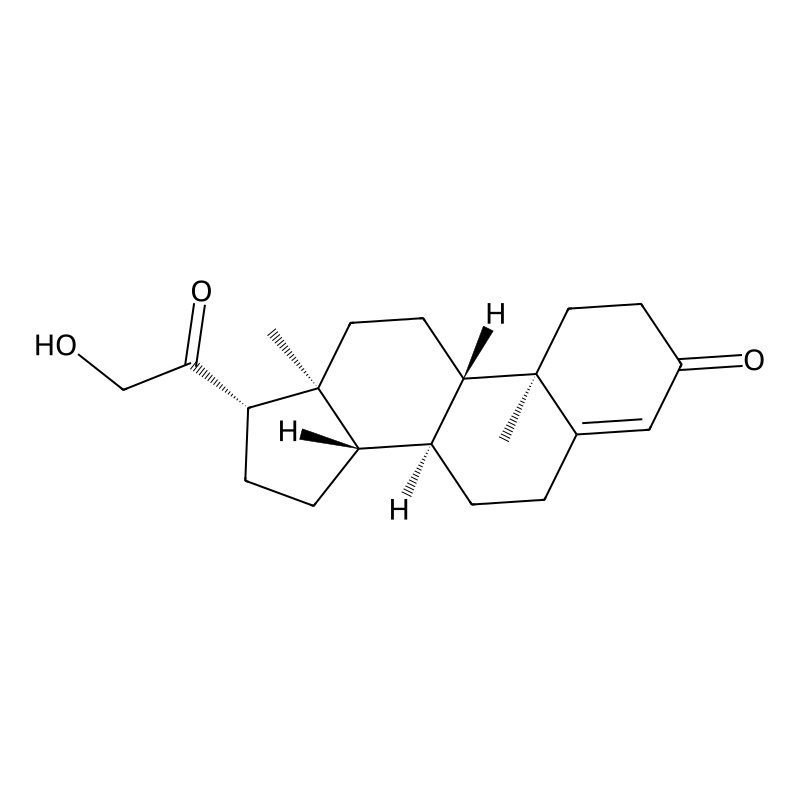

Desoxycortone, also known as 11-deoxycorticosterone or 21-hydroxyprogesterone, is a steroid hormone produced primarily in the adrenal glands. It plays a crucial role in the body's mineralocorticoid activity, which is essential for regulating electrolyte balance and blood pressure. Structurally, desoxycortone is characterized by its steroid backbone, with a chemical formula of and a molecular weight of approximately 318.46 g/mol . This compound acts as a precursor to aldosterone, another vital hormone involved in sodium retention and potassium excretion.

DOC has minimal mineralocorticoid activity compared to aldosterone. However, it can bind to mineralocorticoid receptors in the kidney, leading to a weak increase in sodium reabsorption and potassium excretion []. This action is crucial for understanding the role of the aldosterone pathway and the consequences of mineralocorticoid deficiency, a condition known as Addison's disease.

Desoxycortone undergoes several biochemical transformations within the adrenal glands. It is synthesized from progesterone through the action of the enzyme 21β-hydroxylase, which adds a hydroxyl group at the 21-position. Subsequently, desoxycortone can be converted into corticosterone via 11β-hydroxylation, a reaction catalyzed by 11β-hydroxylase. Corticosterone can further be transformed into aldosterone through aldosterone synthase activity .

In terms of its interactions with biological systems, desoxycortone binds to mineralocorticoid receptors in target tissues, leading to the activation of various signaling pathways that regulate sodium and potassium homeostasis .

Desoxycortone exhibits potent mineralocorticoid activity but lacks significant glucocorticoid effects. Its primary function is to promote sodium retention and potassium excretion in the kidneys, similar to aldosterone but with reduced efficacy—about twenty times less effective at retaining sodium . The hormone also influences other physiological processes, such as glycogen formation and connective tissue metabolism, making it essential for maintaining electrolyte balance during conditions like potassium-wasting intestinal diseases .

Desoxycortone can be synthesized through various chemical methods. The most common laboratory synthesis involves starting from progesterone and utilizing enzymatic reactions to introduce hydroxyl groups at specific positions (21 and 11). Additionally, synthetic routes may employ chemical modifications such as oxidation or reduction to achieve the desired steroid structure .

In industrial settings, desoxycortone is often produced via microbial fermentation or chemical synthesis using steroid precursors under controlled conditions to optimize yield and purity.

Desoxycortone is primarily used in clinical settings for treating conditions associated with adrenal insufficiency, such as Addison's disease or hypoadrenocorticism in dogs. It helps manage symptoms related to low mineralocorticoid levels by increasing sodium retention and correcting electrolyte imbalances .

Additionally, desoxycortone has been investigated for its potential use in research related to steroid metabolism and endocrine disorders.

Research has shown that desoxycortone interacts with various drugs that influence its metabolism or efficacy. For instance, co-administration with phenytoin can enhance the metabolism of desoxycortone acetate, leading to altered serum concentrations and potentially diminishing its therapeutic effects . Understanding these interactions is critical for optimizing treatment regimens involving desoxycortone.

Desoxycortone shares structural similarities with several other steroid hormones and compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Aldosterone | Primary mineralocorticoid; more potent than desoxycortone. | |

| Corticosterone | Precursor to aldosterone; possesses both glucocorticoid and mineralocorticoid activities. | |

| Progesterone | Precursor for many steroid hormones; involved in reproductive processes. | |

| Desoxycorticosterone Pivalate | A derivative of desoxycorticosterone; used therapeutically for similar indications. |

Uniqueness of Desoxycortone

What sets desoxycortone apart from these compounds is its specific role as a precursor to aldosterone without significant glucocorticoid activity. It serves as an important regulator of electrolyte balance while being less effective than aldosterone itself in sodium retention. This unique profile makes it particularly useful in clinical scenarios where selective mineralocorticoid activity is desired without the broader effects associated with glucocorticoids.

Absolute Configuration and Chiral Centers

Desoxycortone, also known as 11-deoxycorticosterone, exhibits a complex three-dimensional molecular architecture characterized by six defined chiral centers distributed throughout its steroid backbone [1] [2]. The absolute configuration follows the standard steroid nomenclature with specific stereochemical assignments at each asymmetric carbon atom [1] [2].

The compound possesses the molecular formula C₂₁H₃₀O₃ with a molecular weight of 330.46 g/mol [1] [3]. The complete stereochemical designation according to the Cahn-Ingold-Prelog convention is (8S,9S,10R,13S,14S,17S), indicating the spatial arrangement of substituents around each of the six chiral centers [1] [2]. These chiral centers are strategically positioned at carbon atoms C-8, C-9, C-10, C-13, C-14, and C-17, each contributing to the compound's overall three-dimensional conformation and biological activity [1] [2].

The stereochemical integrity of desoxycortone is crucial for its biological function as a mineralocorticoid hormone. The S configuration at C-8 and C-9 establishes the characteristic trans-anti-trans steroid ring junction pattern, while the R configuration at C-10 positions the angular methyl group (C-19) in the β-orientation [1] [2]. The S configurations at C-13, C-14, and C-17 maintain the natural steroid backbone geometry essential for receptor binding and biological activity [1] [2].

Table 1: Absolute Configuration of Chiral Centers in Desoxycortone

| Position | Configuration | Structural Role |

|---|---|---|

| C-8 | S | A/B ring junction |

| C-9 | S | B/C ring junction |

| C-10 | R | C-19 methyl orientation |

| C-13 | S | C-18 methyl orientation |

| C-14 | S | C/D ring junction |

| C-17 | S | Side chain attachment |

Comparative Analysis of Free Alcohol vs. Acetate Ester Forms

The structural comparison between desoxycortone (free alcohol) and its acetate ester derivative reveals significant differences in molecular properties and physicochemical characteristics [4] [5] [6]. The acetate ester form, commonly referred to as desoxycorticosterone acetate or DOCA, represents a prodrug formulation designed to enhance stability and modify pharmacokinetic properties [7] [8].

The free alcohol form maintains the native hydroxyl group at the C-21 position, which is critical for mineralocorticoid receptor binding [1] [9]. This primary alcohol functionality contributes to the compound's hydrophilic character and influences its solubility profile [10] [11]. In contrast, the acetate ester form features an acetyl group attached to the C-21 hydroxyl, resulting in the molecular formula C₂₃H₃₂O₄ and an increased molecular weight of 372.50 g/mol [4] [5] [6].

The esterification process introduces several important changes to the molecular properties. The acetate ester exhibits enhanced lipophilicity, as evidenced by its LogP value of 3.080, compared to the more hydrophilic free alcohol form [6] [12]. This increased lipophilicity translates to improved membrane permeability and altered tissue distribution patterns [13] [7].

From a stability perspective, the acetate ester demonstrates superior chemical stability under ambient conditions. While the free alcohol form requires storage at -20°C, the acetate ester remains stable at room temperature when stored in sealed, dry conditions [4] [14] [6]. This enhanced stability is attributed to the protection of the reactive hydroxyl group through esterification [15] [16].

Table 2: Comparative Molecular Properties

| Property | Free Alcohol Form | Acetate Ester Form |

|---|---|---|

| Molecular Formula | C₂₁H₃₀O₃ | C₂₃H₃₂O₄ |

| Molecular Weight | 330.46 g/mol | 372.50 g/mol |

| Melting Point | Not specified | 157°C |

| Water Solubility | Practically insoluble | 4 mg/L at 25°C |

| LogP | Not specified | 3.080 |

| Storage Conditions | -20°C | Room temperature |

The biological activity relationship between the two forms involves enzymatic hydrolysis of the acetate ester to release the active free alcohol form in vivo [17]. This hydrolysis is catalyzed by non-specific esterases present in plasma and tissues, effectively converting the acetate prodrug to the pharmacologically active desoxycortone [17] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprints

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for desoxycortone, with both ¹H NMR and ¹³C NMR data available for detailed molecular characterization [1] [19] [8]. The NMR spectroscopic fingerprints are essential for confirming the structural integrity and stereochemical assignments of the compound [15] [16].

Thermodynamic Properties and Solubility Profiles

Thermodynamic Properties

Desoxycorticosterone acetate exhibits a well-defined melting point of 157°C, indicating a crystalline solid with specific thermal transition properties [6] [12]. The compound demonstrates thermal stability up to its melting point, with an estimated boiling point of 421.94°C under standard atmospheric conditions [6]. These thermal properties suggest that the compound maintains structural integrity across a wide temperature range, making it suitable for various analytical and pharmaceutical applications [12] [16].

The density of desoxycorticosterone acetate has been estimated at 1.0415 g/cm³, which is typical for organic steroid compounds [6]. This relatively high density reflects the compact molecular structure and efficient crystal packing arrangements characteristic of steroid molecules [6] [12].

The refractive index of desoxycorticosterone acetate is reported as 175° (C=1, dioxane), providing optical characterization data useful for compound identification and purity assessment [6]. The specific optical rotation ranges from +168° to +176° in dioxane solution, confirming the compound's dextrorotatory nature and providing a means for stereochemical verification [6] [12].

Solubility Characteristics

The solubility profiles of desoxycortone and its acetate ester reveal significant differences in their interaction with various solvent systems [13] [10] [11] [12]. These solubility characteristics are crucial for formulation development, analytical method design, and understanding biological distribution patterns [11] [12].

Desoxycortone (free alcohol form) demonstrates very limited water solubility, being classified as practically insoluble in aqueous media [24] [10]. This hydrophobic character is attributed to the steroid backbone structure and the limited polar surface area provided by the hydroxyl groups [10] [11]. The compound shows improved solubility in organic solvents, with moderate solubility reported in methanol, ethanol, and acetone [11].

For analytical applications, desoxycortone exhibits solubility of approximately 25 mg/mL in ethanol and dimethyl sulfoxide (DMSO), making these solvents suitable for stock solution preparation [11]. The compound is also soluble in dioxane, which is utilized for optical rotation measurements and other analytical determinations [6] [16].

Desoxycorticosterone acetate demonstrates distinctly different solubility characteristics due to its increased lipophilic character [6] [12]. The compound shows limited water solubility at 4 mg/L at 25°C, which is slightly higher than the free alcohol form but still classified as essentially insoluble [6] [12]. In organic solvents, the acetate ester exhibits enhanced solubility: 6 mg/mL (16.1 mM) in ethanol and 11 mg/mL (29.53 mM) in DMSO [12].

Table 4: Comprehensive Solubility Profile

| Solvent | Desoxycortone Solubility | Acetate Ester Solubility |

|---|---|---|

| Water | Practically insoluble | 4 mg/L (25°C) |

| Methanol | Slightly soluble | Slightly soluble |

| Ethanol | ~25 mg/mL | 6 mg/mL (16.1 mM) |

| DMSO | ~25 mg/mL | 11 mg/mL (29.53 mM) |

| Acetone | Partly soluble | Sparingly soluble |

| Dioxane | Soluble | Soluble |

The solubility differences between the free alcohol and acetate ester forms have important implications for biological activity and pharmaceutical formulations. The acetate ester's enhanced lipophilicity facilitates membrane penetration and tissue distribution, while its limited aqueous solubility necessitates specialized formulation approaches for parenteral administration [13] [12] [18].

Temperature effects on solubility have been documented for related compounds, with increased temperature generally promoting enhanced dissolution in organic solvents [11] [25]. This temperature dependence is particularly relevant for analytical method development and compound purification procedures [16] [25].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.88

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AA - Mineralocorticoids

H02AA03 - Desoxycortone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Hexethal

Use Classification

Dates

2: Carr AP. How best to treat Addison's disease in dogs? Vet Rec. 2016 Jul 23;179(4):96-7. doi: 10.1136/vr.i4052. PubMed PMID: 27450847.

3: Kline S, Rooker L, Nobrega-Lee M, Guthrie A. Hypoadrenocorticism (Addison's disease) in a Hoffmann's two-toed sloth (Choloepus hoffmanni). J Zoo Wildl Med. 2015 Mar;46(1):171-4. PubMed PMID: 25831596.

4: Whoriskey ST, Bartlett SL, Baitchman E. HYPOALDOSTERONISM IN A MATSCHIE'S TREE KANGAROO (DENDROLAGUS MATSCHIEI). J Zoo Wildl Med. 2016 Jun;47(2):628-31. doi: 10.1638/2015-0193.1. PubMed PMID: 27468039.

5: REES L, KING GM. Desoxycortone acetate and ascorbic acid in the treatment of schizophrenia. J Ment Sci. 1951 Apr;97(407):376-80. PubMed PMID: 14824882.

6: Bates JA, Shott S, Schall WD. Lower initial dose desoxycorticosterone pivalate for treatment of canine primary hypoadrenocorticism. Aust Vet J. 2013 Mar;91(3):77-82; discussion 81-2. doi: 10.1111/avj.12019. PubMed PMID: 23438457.

7: Kozak J. [Influence of encortone and desoxycortone acetate on some elements of gastric juice , blood serum and urine in young people (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1975;30:181-90. Polish. PubMed PMID: 1230074.

8: de Pádua RM, Meitinger N, de Souza Filho JD, Waibel R, Gmeiner P, Braga FC, Kreis W. Biotransformation of 21-O-acetyl-deoxycorticosterone by cell suspension cultures of Digitalis lanata (strain W.1.4). Steroids. 2012 Nov;77(13):1373-80. doi: 10.1016/j.steroids.2012.07.016. Epub 2012 Aug 11. PubMed PMID: 22917633.

9: Hosie AM, Wilkins ME, da Silva HM, Smart TG. Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature. 2006 Nov 23;444(7118):486-9. Epub 2006 Nov 15. PubMed PMID: 17108970.

10: Ratka A. Interaction of morphine and steroid hormones in the postirradiation disease in rats. Pol J Pharmacol Pharm. 1984 Jan-Feb;36(1):41-9. PubMed PMID: 6462959.

11: Biglieri EG. 17 alpha-Hydroxylase deficiency: 1963-1966. J Clin Endocrinol Metab. 1997 Jan;82(1):48-50. PubMed PMID: 8989231.

12: Morild I, Christensen JA, Mikeler E, Bohle A. Peripolar cells in the avian kidney. Virchows Arch A Pathol Anat Histopathol. 1988;412(5):471-7. PubMed PMID: 3128916.

13: Ramakrishnan L, Hess GP. Mechanism of potentiation of a dysfunctional epilepsy-linked mutated GABA(A) receptor by a neurosteroid (3alpha, 21-dihydroxy-5alpha-pregnan-20-one): transient kinetic investigations. Biochemistry. 2010 Sep 14;49(36):7892-901. doi: 10.1021/bi901241g. PubMed PMID: 20726514.

14: Bortolato M, Devoto P, Roncada P, Frau R, Flore G, Saba P, Pistritto G, Soggiu A, Pisanu S, Zappala A, Ristaldi MS, Tattoli M, Cuomo V, Marrosu F, Barbaccia ML. Isolation rearing-induced reduction of brain 5α-reductase expression: relevance to dopaminergic impairments. Neuropharmacology. 2011 Jun;60(7-8):1301-8. doi: 10.1016/j.neuropharm.2011.01.013. Epub 2011 Jan 20. PubMed PMID: 21256141.

15: Reddy DS. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? Trends Pharmacol Sci. 2003 Mar;24(3):103-6. Review. PubMed PMID: 12628349.

16: DUNIHUE FW, VAN ROBERTSON WB. The effect of desoxycorticosterone acetate and of sodium on the juxtaglomerular apparatus. Endocrinology. 1957 Sep;61(3):293-9. PubMed PMID: 13461821.

17: Mendelson WB, Martin JV, Perlis M, Wagner R, Majewska MD, Paul SM. Sleep induction by an adrenal steroid in the rat. Psychopharmacology (Berl). 1987;93(2):226-9. PubMed PMID: 3122256.

18: OPLETALOVA-BECHNA J. [Use of DOCA in prematures]. Prakt Lek. 1952 May 5;32(9):209-11. Undetermined Language. PubMed PMID: 14929822.

19: Colby HD, Skelton FR, Brownie AC. Testosterone-induced hypertension in the rat. Endocrinology. 1970 May;86(5):1093-101. PubMed PMID: 4392222.

20: MENDELL HE, SKELTON JM, MOYER JH. An evaluation of pregnenolone and a combination of desoxycorticosterone acetate-sodium ascorbate in the treatment of arthritis. Am Pract Dig Treat. 1952 Oct;3(10):818-23. PubMed PMID: 12986167.